molecular formula C24H17FN4S B3011987 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine CAS No. 956182-74-4

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

Cat. No.: B3011987
CAS No.: 956182-74-4
M. Wt: 412.49
InChI Key: AZYMJKDMNRWUTQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is a complex organic compound that features a pyrazole core substituted with fluorophenyl and phenylphenyl groups, as well as a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Introduction of Phenylphenyl Group: The phenylphenyl group can be introduced through a Suzuki coupling reaction using a phenylboronic acid derivative.

    Formation of Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1H-pyrazole-3-amine: Similar pyrazole core with a fluorophenyl group.

    2-(4-Phenylphenyl)-1,3-thiazole: Similar thiazole ring with a phenylphenyl group.

    4-(4-Fluorophenyl)-2-(4-phenylphenyl)pyrazole: Similar pyrazole core with both fluorophenyl and phenylphenyl groups.

Uniqueness

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is unique due to the combination of its pyrazole core, fluorophenyl and phenylphenyl groups, and thiazole ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4S/c25-20-12-10-18(11-13-20)21-14-27-29(23(21)26)24-28-22(15-30-24)19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-15H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMJKDMNRWUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(=C(C=N4)C5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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